Lithium 1,2,4-thiadiazole-5-carboxylate
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Overview
Description
Lithium 1,2,4-thiadiazole-5-carboxylate: is a heterocyclic compound that contains a thiadiazole ringThe molecular formula of this compound is C₃HLiN₂O₂S, and it has a molecular weight of 136.06 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lithium 1,2,4-thiadiazole-5-carboxylate typically involves the reaction of 1,2,4-thiadiazole-5-carboxylic acid with lithium hydroxide. The reaction is carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the stability of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Lithium 1,2,4-thiadiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon and nitrogen atoms of the thiadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: Lithium 1,2,4-thiadiazole-5-carboxylate is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of new materials with unique properties .
Biology: In biological research, this compound is studied for its potential as an antimicrobial and antifungal agent. Its ability to interact with biological molecules makes it a candidate for drug development .
Medicine: The compound is explored for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent. Its unique structure allows it to interact with various biological targets .
Industry: In the industrial sector, this compound is used in the production of polymers and other materials with specific properties. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of Lithium 1,2,4-thiadiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression. The thiadiazole ring allows for specific interactions with biological molecules, leading to its observed effects .
Comparison with Similar Compounds
1,3,4-Thiadiazole: Another thiadiazole derivative with similar biological activities.
2,5-Dimercapto-1,3,4-thiadiazole: Known for its use in polymers and materials science.
5-(Trifluoromethyl)-1,3,4-thiadiazole-2-carboxylate: A compound with similar chemical properties and applications.
Uniqueness: Lithium 1,2,4-thiadiazole-5-carboxylate is unique due to the presence of the lithium ion, which can influence its reactivity and interactions with other molecules. This makes it distinct from other thiadiazole derivatives and provides it with unique properties and applications .
Properties
Molecular Formula |
C3HLiN2O2S |
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Molecular Weight |
136.1 g/mol |
IUPAC Name |
lithium;1,2,4-thiadiazole-5-carboxylate |
InChI |
InChI=1S/C3H2N2O2S.Li/c6-3(7)2-4-1-5-8-2;/h1H,(H,6,7);/q;+1/p-1 |
InChI Key |
QUDYEQPEFYTUCW-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=NSC(=N1)C(=O)[O-] |
Origin of Product |
United States |
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